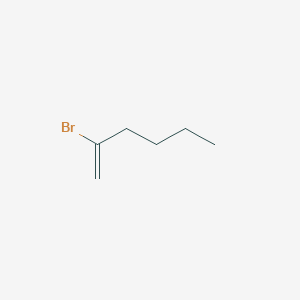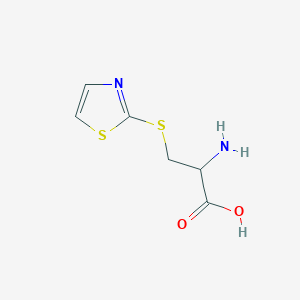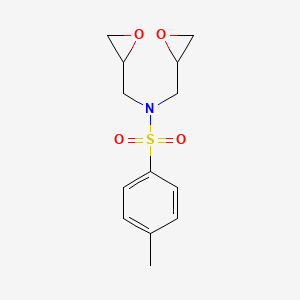
Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate is a synthetic organic compound belonging to the carbamate family It is characterized by the presence of a chlorosulfonyl group, a nitro group, and a carbamate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-nitrophenylchloroformate with ethyl carbamate in the presence of a base such as triethylamine in tetrahydrofuran at temperatures ranging from 10 to 40°C . The reaction proceeds with constant stirring for 1-2 hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding alcohol and carbamic acid.
Common Reagents and Conditions
Nucleophilic substitution: Triethylamine, tetrahydrofuran, and nucleophiles like amines or alcohols.
Reduction: Hydrogen gas, palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Reduction: Amino derivatives.
Hydrolysis: Alcohols and carbamic acids.
Aplicaciones Científicas De Investigación
Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and pathways, resulting in antimicrobial or other biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: A simpler carbamate ester with known carcinogenic properties.
Methyl carbamate: Another carbamate ester with similar chemical properties but different biological activities.
Phenyl carbamate: A related compound with a phenyl group instead of a nitrophenyl group.
Uniqueness
Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate is unique due to the presence of both chlorosulfonyl and nitro groups, which confer distinct chemical reactivity and biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11ClN2O6S |
|---|---|
Peso molecular |
322.72 g/mol |
Nombre IUPAC |
ethyl N-(4-chlorosulfonyl-2-nitrophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H11ClN2O6S/c1-3-19-10(14)12(2)8-5-4-7(20(11,17)18)6-9(8)13(15)16/h4-6H,3H2,1-2H3 |
Clave InChI |
DKYPHRWBVDWVBW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)






![4-[(2-Methylpiperidin-3-yl)amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12087981.png)

![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)
![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)

![7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione](/img/structure/B12088005.png)

